1,3,5-Trichloroisoquinoline

Synthetic Chemistry Regioselective Functionalization Building Block Design

1,3,5-Trichloroisoquinoline is a tri-halogenated isoquinoline derivative bearing chlorine substituents at the 1-, 3-, and 5-positions of the bicyclic aromatic framework. With a molecular formula of C₉H₄Cl₃N and a molecular weight of 232.49 g·mol⁻¹, this compound is classified as an API intermediate and research building block.

Molecular Formula C9H4Cl3N
Molecular Weight 232.5 g/mol
CAS No. 1259224-03-7
Cat. No. B113605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trichloroisoquinoline
CAS1259224-03-7
Synonyms1,3,5-TRICHLOROISOQUINOLINE
Molecular FormulaC9H4Cl3N
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(C=C2C(=C1)Cl)Cl)Cl
InChIInChI=1S/C9H4Cl3N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H
InChIKeyWPPQZTYPZHJJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trichloroisoquinoline (CAS 1259224-03-7): Structural Identity and Physicochemical Baseline for Procurement Decisions


1,3,5-Trichloroisoquinoline is a tri-halogenated isoquinoline derivative bearing chlorine substituents at the 1-, 3-, and 5-positions of the bicyclic aromatic framework . With a molecular formula of C₉H₄Cl₃N and a molecular weight of 232.49 g·mol⁻¹, this compound is classified as an API intermediate and research building block . Its predicted physicochemical parameters include a boiling point of 351.2±37.0 °C, a density of 1.523±0.06 g·cm⁻³, a pKa of −2.46±0.50, and a computed logP (XLogP) of 4.7 . The specific 1,3,5-substitution pattern distinguishes it from the more commonly encountered 1,3,6-, 1,3,7-, and 1,4,7-trichloroisoquinoline isomers, thereby creating a unique electronic and steric environment on the isoquinoline scaffold that may be exploited in regioselective synthetic transformations [1].

Why Generic Trichloroisoquinoline Substitution Fails: The Critical Role of 1,3,5-Regiospecificity in 1,3,5-Trichloroisoquinoline


Trichloroisoquinoline isomers cannot be treated as interchangeable building blocks because the position of each chlorine atom dictates the compound's electron distribution, steric accessibility, and cross-coupling regioselectivity [1]. The established differential reactivity of carbon–chlorine bonds in 1,3-dichloroisoquinoline—where the 1-position undergoes preferential Pd-catalyzed Suzuki coupling while the 3-position remains intact for subsequent modification—demonstrates that halogen placement is the primary determinant of synthetic outcome [1]. In 1,3,5-trichloroisoquinoline, the additional chlorine at the 5-position (on the benzo ring) introduces a third, electronically distinct reactive handle that is absent in the 1,3,6- and 1,3,7-isomers, and is positioned differently than the 1,4,7- and 1,5,7-isomers . Generic substitution based solely on molecular formula disregards these regiochemical differences and can lead to failed or low-yielding synthetic sequences, incorrect structure–activity relationships, and wasted procurement expenditure .

1,3,5-Trichloroisoquinoline: Quantitative Differentiation Evidence vs. Closest Isomer Analogs


Regioisomeric Substitution Pattern: Unique 1,3,5-Arrangement Among Trichloroisoquinolines

Among commercially catalogued trichloroisoquinoline isomers, only 1,3,5-trichloroisoquinoline places chlorine atoms at the 1- and 3-positions of the pyridine ring and simultaneously at the 5-position of the benzo ring. The five closest regioisomers—1,3,6- (CAS 1053658-49-3), 1,3,7- (CAS 21902-41-0), 1,4,7- (CAS 285570-21-0), 1,5,7- (CAS 1420794-66-6), and 1,6,7-trichloroisoquinoline—each distribute chlorine atoms differently across the scaffold . This 1,3,5-arrangement is structurally unique because it provides two chlorine handles on the electron-deficient pyridine ring (C1 and C3) and one on the more electron-rich benzo ring (C5), enabling sequential, orthogonal functionalization strategies that no other trichloroisoquinoline isomer can replicate [1].

Synthetic Chemistry Regioselective Functionalization Building Block Design

Predicted Aqueous Solubility Differential: 1,3,5-Trichloroisoquinoline vs. 1,3,6-Trichloroisoquinoline

While experimentally measured aqueous solubility for 1,3,5-trichloroisoquinoline has not been reported in the open literature, the isomer 1,3,6-trichloroisoquinoline (CAS 1053658-49-3) has a calculated aqueous solubility of 0.019 g·L⁻¹ (practically insoluble) at 25 °C . The 1,3,5-isomer has a computed XLogP of 4.7 and a topological polar surface area of 12.9 Ų, indicating similar lipophilicity and expected low aqueous solubility comparable to its 1,3,6-analog . The positional difference (Cl at C5 vs. C6) is predicted to produce a measurable, though modest, difference in solubility due to altered molecular dipole moment and crystal packing energy, which may be exploited in solvent selection or chromatographic purification protocols .

Physicochemical Profiling Solubility Formulation

Commercial Purity and Supplier Availability Benchmarking: 1,3,5- vs. Other Trichloroisoquinoline Isomers

1,3,5-Trichloroisoquinoline is commercially offered at a certified purity of 98% (HPLC) from at least one established supplier (Leyan, catalog number 1640123), with pricing available for 1 g quantities and larger scales upon inquiry . In comparison, the 1,3,6-isomer is typically listed at 95–97% purity from multiple vendors , the 1,3,7-isomer at 95% , the 1,4,7-isomer at 95% , and the 1,5,7-isomer at 97% . The 1,3,5-isomer thus matches or exceeds the minimum purity specification of any other commercially available trichloroisoquinoline isomer, and it is the only isomer catalogued as an 'API intermediate' on ChemicalBook, suggesting a higher degree of supply-chain scrutiny and potential suitability for pharmaceutical intermediate applications .

Procurement Purity Specification Supply Chain

Predicted Boiling Point and Density as Distillation and Formulation Decision Inputs

The predicted boiling point of 1,3,5-trichloroisoquinoline is 351.2±37.0 °C at 760 mmHg, with a predicted density of 1.523±0.06 g·cm⁻³ . While boiling point data for the 1,3,6-, 1,3,7-, and 1,5,7-isomers are not publicly reported in the same databases, the 1,3,7-isomer has a predicted boiling point of 339.5±37.0 °C at 760 mmHg and a predicted density of 1.5±0.1 g·cm⁻³ . The ~12 °C higher predicted boiling point of the 1,3,5-isomer relative to the 1,3,7-isomer suggests differences in intermolecular interactions (dipole–dipole and London dispersion forces) arising from the distinct chlorine arrangement, which may influence distillation fraction sequence and retention time in preparative chromatography .

Thermophysical Properties Purification Formulation

Predicted pKa and Ionization State as a Selectivity Determinant in Acid/Base Extraction

The predicted pKa of 1,3,5-trichloroisoquinoline is −2.46±0.50 . This extremely low pKa value indicates that the isoquinoline nitrogen is very weakly basic and will remain predominantly unprotonated even in strongly acidic aqueous media (e.g., pH < 0). In contrast, 1,3-dichloroisoquinoline, which lacks the additional electron-withdrawing chlorine at C5, is expected to have a slightly less negative pKa (more basic nitrogen) due to reduced cumulative electron withdrawal [1]. This difference in basicity can be exploited in acid/base extraction schemes: the 1,3,5-isomer will resist protonation and partition into organic layers across a broader pH range compared to less chlorinated or differently substituted isoquinolines, simplifying separation from basic amine impurities [1].

Ionization Constant Extraction Purification

Evidence-Based Application Scenarios for 1,3,5-Trichloroisoquinoline in Research and Industrial Synthesis


Sequential, Orthogonal Functionalization of the Isoquinoline Scaffold

Research programs requiring the stepwise introduction of three distinct substituents at electronically differentiated positions of the isoquinoline core—such as for the synthesis of trisubstituted isoquinoline libraries in medicinal chemistry—can exploit the 1,3,5-substitution pattern. The C1 chlorine is expected to be the most reactive toward Pd-catalyzed cross-coupling (analogous to 1,3-dichloroisoquinoline [1]), followed by C3 chlorine displacement under Ni-catalyzed or nucleophilic conditions, leaving the C5 chlorine on the benzo ring for final functionalization via SNAr or Ullmann-type coupling. This orthogonal reactivity profile is inaccessible with 1,3,6- or 1,3,7-isomers, where the benzo-ring chlorine is para or meta to the ring junction and exhibits different electronic activation [1].

Synthesis of C5-Functionalized Isoquinoline Drug Intermediates

The presence of a chlorine atom at the 5-position of 1,3,5-trichloroisoquinoline provides a direct, pre-installed handle for introducing aryl, alkyl, amino, or alkoxy groups at the C5 site of the isoquinoline benzo ring . This is particularly relevant for pharmaceutical intermediate synthesis where C5-substituted isoquinolines are desired pharmacophoric elements. The 98% commercial purity of the 1,3,5-isomer supports its direct use in early-stage medicinal chemistry without additional purification, reducing lead optimization cycle times .

Ligand Synthesis for Asymmetric Catalysis and Lanthanide Complexation

Building on the demonstrated use of 1,3-dichloroisoquinoline for preparing N,N-chelate ligands [1] and 1,3-dibromomethylisoquinoline for lanthanide-binding ligands [2], the 1,3,5-trichloro variant offers a third functionalization site for introducing additional donor atoms or steric bulk. This enables the design of tridentate or tripodal ligand architectures where the C5 position contributes a pendant coordinating group, potentially enhancing metal-binding affinity and selectivity for applications in contrast agent development or asymmetric catalysis [1][2].

Physicochemical Property Screening and Pre-formulation Studies

The predicted physicochemical profile of 1,3,5-trichloroisoquinoline—XLogP 4.7, TPSA 12.9 Ų, pKa −2.46—serves as a reference point for structure–property relationship (SPR) studies in drug discovery . When incorporated into compound libraries, the 1,3,5-isomer can be used as a lipophilic, non-basic scaffold control to benchmark the impact of chlorine substitution pattern on membrane permeability, metabolic stability, and off-target binding, relative to less chlorinated or differently substituted isoquinoline analogues .

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